Cas no 321707-31-7 (4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide)
4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 321707-31-7
- 4-Isopropyl-N-prop-2-ynyl-benzenesulfonamide
- A918171
- 4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-isopropyl-N-(prop-2-ynyl)benzenesulfonamide
- Benzenesulfonamide, 4-(1-methylethyl)-N-2-propyn-1-yl-
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- Inchi: 1S/C12H15NO2S/c1-4-9-13-16(14,15)12-7-5-11(6-8-12)10(2)3/h1,5-8,10,13H,9H2,2-3H3
- InChI Key: FSRKPXPNOVYGEZ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)C(C)C)(NCC#C)(=O)=O
Computed Properties
- Exact Mass: 237.08234989g/mol
- Monoisotopic Mass: 237.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 54.6Ų
Experimental Properties
- Density: 1.147±0.06 g/cm3(Predicted)
- Boiling Point: 347.3±52.0 °C(Predicted)
- pka: 9.40±0.50(Predicted)
4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1981408-1g |
4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide |
321707-31-7 | 97% | 1g |
¥4840.00 | 2024-08-02 | |
| Ambeed | A669855-1g |
4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide |
321707-31-7 | 97% | 1g |
$470.0 | 2024-04-20 |
4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide Suppliers
4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide
4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide (CAS No. 321707-31-7): A Comprehensive Overview
4-Isopropyl-N-(prop-2-yn-1-yl)benzenesulfonamide, identified by the CAS registry number 321707-31-7, is a chemically synthesized compound that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse applications in drug discovery and development. The structure of this compound is characterized by a benzenesulfonamide core, with an isopropyl group attached at the para position and a propargyl group (prop-2-yn-1-yl) as the nitrogen substituent. These structural features contribute to its unique chemical properties and potential biological activities.
The synthesis of 4-isopropyl-N-(propargyl)benzenesulfonamide involves a series of well-established organic reactions, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the scalability of this compound for industrial applications. Its structural versatility makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of bioactive agents.
Recent studies have highlighted the potential of 4-isopropyl-N-(propargyl)benzenesulfonamide as a modulator of various cellular pathways. For instance, research published in 2023 demonstrated its ability to inhibit specific kinase enzymes, which are key players in cancer cell proliferation and signaling. This finding underscores its potential as a lead compound in anticancer drug development. Additionally, its propargyl group has been shown to participate in click chemistry reactions, enabling the construction of larger molecular frameworks with enhanced bioavailability and target specificity.
In terms of pharmacokinetics, CAS No. 321707-31-7 exhibits favorable absorption profiles in preclinical models, suggesting its suitability for oral administration. However, further studies are required to evaluate its metabolic stability and bioavailability in human subjects. The isopropyl group attached to the benzene ring contributes to lipophilicity, which may enhance its ability to cross biological membranes and reach intracellular targets.
The application of computational chemistry tools has provided deeper insights into the molecular interactions of 4-isopropyl-N-(propargyl)benzenesulfonamide. Molecular docking studies have revealed that this compound can bind effectively to several therapeutic targets, including G-protein coupled receptors (GPCRs) and nuclear receptors. These findings align with experimental data showing its potential as an antagonist or agonist depending on the target receptor configuration.
In conclusion, 4-isopropyl-N-(propargyl)benzenesulfonamide (CAS No. 321707-31-7) represents a promising scaffold for drug discovery due to its unique chemical structure and versatile functional groups. Ongoing research continues to explore its therapeutic potential across various disease areas, with particular focus on oncology and inflammation. As advancements in synthetic methodologies and computational modeling techniques continue to evolve, this compound is expected to play an increasingly significant role in the development of innovative therapeutic agents.
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